3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Catalog No.
S1929393
CAS No.
66442-97-5
M.F
C7H15NO2
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

CAS Number

66442-97-5

Product Name

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3

InChI Key

INXCMWOVRDQPDI-UHFFFAOYSA-N

SMILES

CC1(OCCO1)CCCN

Canonical SMILES

CC1(OCCO1)CCCN

Stereoselective Formation of Substituted 1,3-Dioxolanes

Reactions with Hydrazines, Thiourea, Guanidine, and Amidines

Formation of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol

Formation of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol

Use as a Solvent

Use in the Preparation of Other Compounds

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine is an organic compound with the molecular formula C₇H₁₅NO₂ and a molecular weight of approximately 145.2 g/mol. It is characterized by the presence of a propanamine group attached to a dioxolane ring, which contributes to its unique chemical properties. The compound is often utilized in various scientific research contexts, particularly in proteomics and medicinal chemistry, due to its structural characteristics and potential biological activities .

The chemical reactivity of 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine can be attributed to its functional groups. It may undergo several types of reactions, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Dehydration reactions: Under certain conditions, it may lose water to form imines or other derivatives.
  • Oxidation: The presence of the dioxolane ring allows for potential oxidation reactions, which could lead to the formation of carbonyl compounds.

These reactions can be influenced by various factors such as pH, temperature, and the presence of catalysts .

Several synthesis methods have been reported for 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine:

  • Starting from Dioxolane Precursors: The synthesis often begins with commercially available dioxolane derivatives, which are then reacted with appropriate amines under controlled conditions.
  • One-Pot Reactions: Some synthetic routes utilize one-pot methodologies that combine multiple steps into a single reaction vessel, improving efficiency and yield.
  • Catalytic Methods: Catalysts such as Lewis acids may be employed to facilitate the formation of the desired compound from simpler starting materials.

These methods highlight the versatility and adaptability of synthetic strategies available for producing this compound .

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine has several applications in various fields:

  • Proteomics Research: It is used as a reagent in proteomic studies due to its ability to modify proteins selectively.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine focus on its binding affinity and reactivity with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Key areas include:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its biological effects.
  • Receptor

Several compounds share structural similarities with 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-MethylpropanamineSimple amine structureLacks dioxolane ring; primarily used in synthesis
3-AminopropanolContains primary amineMore polar; different reactivity profile
4-HydroxyprolineContains hydroxyl groupImportant in collagen synthesis
5-HydroxytryptamineIndole derivativeInvolved in neurotransmission

The presence of the dioxolane ring in 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine distinguishes it from these compounds, potentially contributing to unique biological activities and applications .

XLogP3

-0.2

Wikipedia

3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine

Dates

Modify: 2023-08-16

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